molecular formula C12H11NO3 B11885293 2-((8-Methylquinolin-4-yl)oxy)acetic acid

2-((8-Methylquinolin-4-yl)oxy)acetic acid

Cat. No.: B11885293
M. Wt: 217.22 g/mol
InChI Key: ZQJTXKNZUYODTL-UHFFFAOYSA-N
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Description

2-((8-Methylquinolin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is known for its unique structure, which includes a quinoline ring substituted with a methyl group at the 8th position and an acetic acid moiety attached via an ether linkage at the 4th position of the quinoline ring.

Preparation Methods

The synthesis of 2-((8-Methylquinolin-4-yl)oxy)acetic acid typically involves the reaction of 8-methylquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-((8-Methylquinolin-4-yl)oxy)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various substituted quinoline derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

2-((8-Methylquinolin-4-yl)oxy)acetic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex quinoline derivatives, which are important in the development of new materials and catalysts.

    Biology: In biological research, the compound is studied for its potential as an inhibitor of certain enzymes and as a ligand for receptor studies.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: In industrial applications, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-((8-Methylquinolin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar compounds to 2-((8-Methylquinolin-4-yl)oxy)acetic acid include other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(8-methylquinolin-4-yl)oxyacetic acid

InChI

InChI=1S/C12H11NO3/c1-8-3-2-4-9-10(16-7-11(14)15)5-6-13-12(8)9/h2-6H,7H2,1H3,(H,14,15)

InChI Key

ZQJTXKNZUYODTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)OCC(=O)O

Origin of Product

United States

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